molecular formula C21H16Cl2N4O5S B11542182 N-({N'-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide

N-({N'-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide

Cat. No.: B11542182
M. Wt: 507.3 g/mol
InChI Key: DTRQYKVCQGFAOW-ZMOGYAJESA-N
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Description

N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, nitrophenyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the hydrazone: The reaction between 2,6-dichlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Coupling with benzenesulfonyl chloride: The hydrazone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Introduction of the nitrophenyl group: The final step involves the reaction of the sulfonamide intermediate with 4-nitrobenzyl chloride under basic conditions to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic aromatic substitution can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The pathways involved could include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide
  • N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide is unique due to the presence of both nitrophenyl and dichlorophenyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H16Cl2N4O5S

Molecular Weight

507.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H16Cl2N4O5S/c22-19-7-4-8-20(23)18(19)13-24-25-21(28)14-26(15-9-11-16(12-10-15)27(29)30)33(31,32)17-5-2-1-3-6-17/h1-13H,14H2,(H,25,28)/b24-13+

InChI Key

DTRQYKVCQGFAOW-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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